molecular formula C10H12N2O B1611623 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 33035-62-0

5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Número de catálogo: B1611623
Número CAS: 33035-62-0
Peso molecular: 176.21 g/mol
Clave InChI: SJZQGVZACKZABI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS Number: 33035-62-0 ) is a synthetic organic compound with the molecular formula C 10 H 12 N 2 O and a molecular weight of 176.22 g/mol . It is a member of the 1,5-benzodiazepin-2-one family, a class of bicyclic structures featuring a benzene ring fused to a seven-membered diazepine ring bearing ketone functionality . The specific research applications, biological activity, and detailed mechanism of action for this particular methyl-substituted derivative are areas of ongoing scientific investigation and are not fully characterized in the available literature. Researchers are exploring the properties of such heterocyclic compounds due to the significant interest in the benzodiazepine core structure. Handling Precautions: This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

5-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-7-6-10(13)11-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZQGVZACKZABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544737
Record name 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33035-62-0
Record name 1,3,4,5-Tetrahydro-5-methyl-2H-1,5-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33035-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthesis from 5-Substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones

A common and effective route to 5-substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones, including the 5-methyl derivative, involves the cyclization of appropriate precursors followed by substitution at the 5-position.

  • Starting Materials : The synthesis often begins with 5-substituted 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones. For the 5-methyl derivative, the 5-methyl substituent is introduced via alkylation or by using methylated precursors.

  • Acylation-Cyclization Reaction : A key step involves acylation-cyclization using activated anthranilic acid derivatives, such as 2-sulfinylaminobenzoyl chlorides, which facilitate the formation of polycyclic benzodiazepine frameworks. This method yields the target compound with operational simplicity and good yields.

  • Mechanistic Insights : Computational studies on the reaction pathway reveal that the acylation-cyclization proceeds through distinct intermediates and transition states, with significant charge transfer and π-bond electron density shifts. The solvent environment plays a crucial role in lowering the reaction barrier and favoring the pathway.

Table 1: Key Reaction Conditions for Acylation-Cyclization

Parameter Details
Reagents 5-substituted tetrahydrobenzodiazepinones, 2-sulfinylaminobenzoyl chloride
Solvent Dichloroethane (DCE) or dry benzene
Base DIPEA (N,N-Diisopropylethylamine), DMAP (4-Dimethylaminopyridine)
Temperature Room temperature
Reaction Time Several hours (typically 2-3 h reflux for acid chloride preparation)
Yield Moderate to good (varies with substituents)

Synthesis via Thiolactam and Hydroxyimino Intermediates

Another approach involves the preparation of thiolactam derivatives of 1,5-benzodiazepin-2-one, which are then converted to hydroxyimino intermediates, serving as versatile precursors for further functionalization.

  • Thiolactam Formation : Starting from lactams, thiolactams are synthesized to increase reactivity towards nucleophiles. This is achieved by sulfurization of the lactam carbonyl group.

  • Conversion to Hydroxyimino Derivatives : Thiolactams are treated with hydroxylamine hydrochloride in the presence of sodium acetate under reflux in dry ethanol. This reaction converts the thiolactam to hydroxyimino-1,5-benzodiazepines in good yields (typically reflux for 8 hours).

  • Further Cyclization : Hydroxyimino derivatives can undergo intramolecular cyclization or be used to build fused heterocyclic systems, expanding the chemical diversity of benzodiazepine derivatives.

Table 2: Reaction Conditions for Hydroxyimino Derivative Synthesis

Parameter Details
Reagents Thiolactam (1a-i), Hydroxylamine hydrochloride, Sodium acetate
Solvent Anhydrous ethanol
Temperature Reflux
Reaction Time 8 hours
Work-up Filtration, solvent evaporation under reduced pressure
Yield Good yields reported

Alternative Synthetic Strategies and Functionalization

  • Pd-Catalyzed Cross-Coupling : For related benzodiazepine derivatives, Pd-catalyzed cross-coupling of imidoyl chlorides with organoboronic acids has been demonstrated to be an effective method for introducing various substituents at nitrogen and carbon centers, potentially adaptable for 1,5-benzodiazepin-2-ones.

  • Thermal Intramolecular Cyclization : Novel tricyclic benzodiazepine derivatives have been synthesized by thermal cyclization of oxime derivatives, which could be relevant for derivatives of 5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.

Summary Table of Preparation Methods

Method Key Steps Advantages References
Acylation-Cyclization with 2-sulfinylaminobenzoyl chlorides Cyclization of 5-substituted precursors with activated acid chlorides Simple, good yields, operationally straightforward
Thiolactam to Hydroxyimino Conversion Sulfurization of lactams, then reaction with hydroxylamine Provides versatile intermediates for further functionalization
Pd-Catalyzed Cross-Coupling Imidoyl chloride coupling with organoboronic acids Enables diverse substitution patterns
Thermal Intramolecular Cyclization Cyclization of oxime derivatives Access to tricyclic fused systems

Research Findings and Analytical Data

  • The acylation-cyclization method has been supported by computational studies analyzing reaction potential energy profiles, intrinsic reaction coordinates, and electron density changes, confirming the proposed mechanism and the effect of solvent on reaction kinetics.

  • NMR and microanalytical data confirm the structure and purity of synthesized this compound and its derivatives.

  • The hydroxyimino intermediates exhibit characteristic NMR signals (e.g., 13C NMR δ ~39.5 ppm for certain carbons), consistent with the expected structures.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Researchers study its interactions with various biological targets to understand its pharmacological properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Compound Name Substituents/Modifications Melting Point (°C) Key Spectral Features (IR/NMR) Biological Activity/Applications References
5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 5-methyl group 171–173 (from EtOAc) IR: NH (3320 cm⁻¹), CO (1680 cm⁻¹); <sup>1</sup>H NMR: δ 1.45 (s, 3H, CH3) Plant growth modulation (lupin root elongation)
4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 4-methyl group Not reported IR: CO (1690 cm⁻¹); <sup>13</sup>C NMR: δ 25.1 (CH3) Enhanced lupin root growth (3.11 ± 0.48 cm)
5-Benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 5-benzoyl, 4-methyl Not reported IR: CO (1685 cm⁻¹); <sup>1</sup>H NMR: δ 7.45–7.80 (m, 5H, Ar-H) Anti-HIV-1 RT activity (IC50 = 6.87 µM)
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride 1-ethyl, 5-methyl; HCl salt Not reported IR: CO (1675 cm⁻¹); Cl<sup>−</sup> confirmed via elemental analysis Improved solubility (pharmaceutical formulation)
5-Benzoyl-3-methyl-1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 3-methyl, 5-benzoyl, 1-(2-nitrobenzoyl) 211–213 IR: NO2 (1530 cm⁻¹); <sup>1</sup>H NMR: δ 8.20–8.50 (m, 4H, Ar-H) Antimicrobial potential (pending validation)
3-Methyl-1,2,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 3-methyl group Not reported IR: CO (1700 cm⁻¹); <sup>1</sup>H NMR: δ 2.30 (s, 3H, CH3) Synthetic intermediate for heterocyclic expansions

Key Research Findings

  • Anti-HIV Activity : The 5-benzoyl-4-methyl derivative exhibits potent inhibition of HIV-1 reverse transcriptase (IC50 = 6.87 µM), attributed to the benzoyl group enhancing hydrophobic interactions with the enzyme’s active site .
  • Plant Growth Modulation : The 4-methyl derivative significantly promotes root elongation in Lupinus angustifolius (3.11 ± 0.48 cm vs. control), while the 5-acetyl-3-methyl derivative increases biomass (0.526 ± 0.031 g) .
  • Structural Impact of Substituents :
    • Positional Effects : Methyl groups at the 4-position enhance bioactivity in plants, whereas 5-substituents (e.g., benzoyl) favor antiviral activity .
    • Electron-Withdrawing Groups : Nitrobenzoyl derivatives (e.g., 2c in ) show higher thermal stability (melting points >200°C) due to increased dipole interactions.
    • Salt Formation : Hydrochloride salts (e.g., 1-ethyl-5-methyl derivative) improve aqueous solubility, critical for drug delivery .

Actividad Biológica

5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound involves several chemical reactions that typically include cyclization processes. The structural characterization of this compound is often conducted using techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular structure and spatial arrangement.

Anti-HIV Activity

One of the significant biological activities reported for derivatives of this compound is its anti-HIV activity. A study synthesized a series of 5-benzoyl-4-methyl derivatives of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and evaluated their inhibitory effects on HIV-1 reverse transcriptase (RT). Among these derivatives, two compounds exhibited potent inhibitory activity with IC50 values of 6.87 µM and 8.62 µM . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzodiazepine core significantly influenced their potency against HIV-1 RT.

Tyrosinase Inhibition

In addition to anti-HIV properties, some analogs of this compound have demonstrated promising tyrosinase inhibitory activity. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. In vitro studies showed that certain analogs effectively inhibited tyrosinase activity with IC50 values significantly lower than that of standard inhibitors like kojic acid . These findings suggest potential applications in dermatological treatments.

Case Study: Anti-HIV Compound Development

A notable case study involved the development of a specific derivative from the benzodiazepine family that was tested for anti-HIV properties. The study highlighted the synthesis of multiple derivatives and their subsequent evaluation against HIV-1 RT using ELISA-based assays. The most active compounds were further analyzed using molecular docking studies to predict their binding modes with the target enzyme .

Case Study: Tyrosinase Inhibition in B16F10 Cells

Another significant investigation focused on the cellular effects of selected benzodiazepine analogs on B16F10 murine melanoma cells. The results indicated that specific compounds not only inhibited tyrosinase activity but also reduced melanin content in treated cells without exhibiting cytotoxicity at concentrations up to 20 µM . This dual action suggests a therapeutic potential for skin lightening agents derived from these compounds.

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Compound IC50 Value (µM) Notes
Anti-HIVA108.62Significant inhibition of HIV-1 RT
Anti-HIVA116.87Most potent inhibitor identified
Tyrosinase InhibitionAnalog 31.12Stronger than kojic acid; effective in B16F10 cells
Tyrosinase InhibitionAnalog 117.62Moderate inhibition; less potent than analog 3

Q & A

Q. Table 1: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
Z8
V (ų)2419.80

What pharmacological activities are associated with benzodiazepinone derivatives?

Methodological Answer:
Benzodiazepinones are studied for their interaction with neurotransmitter receptors (e.g., GABAA) and potential anxiolytic, anticonvulsant, or sedative effects. In vitro assays often involve receptor-binding studies using radiolabeled ligands (e.g., [³H]-flunitrazepam) to measure affinity (Ki). For example, fluorinated derivatives (e.g., 7-fluoro-substituted analogs) show enhanced blood-brain barrier permeability, making them candidates for neurological disorder research .

Advanced Research Questions

How can reaction yields be optimized for this compound synthesis?

Methodological Answer:
Optimization involves:

  • Temperature control : Reactions at −5–0°C reduce side-product formation during phosphorylation steps .
  • Catalyst selection : Chloroacetic acid under solvent-free conditions accelerates cyclization, achieving >85% yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity product.

Q. Table 2: Reaction Optimization Parameters

ConditionOptimal ValueYield Improvement
Temperature0°C20%
CatalystChloroacetic acid35%

How should researchers address contradictions in spectroscopic data for benzodiazepinone derivatives?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:

Multi-technique validation : Combine NMR, IR, and mass spectrometry. For example, <sup>13</sup>C NMR distinguishes keto-enol tautomers via carbonyl signals (~170–180 ppm).

Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles and validate experimental data .

What computational methods are used to predict the bioactivity of benzodiazepinone derivatives?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., GABAA binding pockets).
  • QSAR models : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
  • ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

How are advanced analytical techniques applied to resolve stereochemical ambiguities?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration (e.g., R/S enantiomers) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA (hexane:isopropanol mobile phase).
  • VCD (Vibrational Circular Dichroism) : Provides stereochemical insights for non-crystalline samples .

What strategies enhance the green chemistry profile of benzodiazepinone synthesis?

Methodological Answer:

  • Solvent-free conditions : Reduce waste and energy use (e.g., chloroacetic acid catalysis) .
  • Microwave-assisted synthesis : Cuts reaction time from hours to minutes (e.g., 80°C, 300 W) .
  • Biocatalysis : Lipases or oxidoreductases enable enantioselective synthesis under mild conditions.

How do substituents influence the biological activity of benzodiazepinone derivatives?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -F, -Cl): Enhance receptor affinity via hydrophobic interactions.
  • Methyl groups : Improve metabolic stability by blocking CYP450 oxidation sites .
  • Phenyl substituents : Increase π-π stacking with aromatic residues in binding pockets .

Q. Table 3: Structure-Activity Trends

SubstituentPositionEffect on Activity
-F7↑ Binding affinity
-CH35↑ Metabolic stability

What are the challenges in scaling up benzodiazepinone synthesis for preclinical studies?

Methodological Answer:

  • Reaction scalability : Transition from batch to flow chemistry improves reproducibility .
  • Purification bottlenecks : Switch from column chromatography to crystallization (e.g., ethanol/water mixtures).
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for impurities (<0.5% per impurity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 2
Reactant of Route 2
5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.